
5-Chloro-3-methyl-3-phenyl-3H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-methyl-3-phenyl-3H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 3rd position, and a phenyl group also at the 3rd position on the indole ring. Indoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-3-phenyl-3H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with a suitable ketone in the presence of methanesulfonic acid under reflux conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The Fischer indole synthesis remains a popular method due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-methyl-3-phenyl-3H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Nucleophilic Substitution: The chlorine atom at the 5th position can be substituted by nucleophiles.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed
Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated indoles.
Oxidation: Oxidized products may include indole-2-carboxylic acids.
Reduction: Reduced products can include various hydrogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-methyl-3-phenyl-3H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-methyl-3-phenyl-3H-indole involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to its diverse biological activities. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-2,3,3-trimethyl-3H-indole
- 5-Fluoro-3-methyl-3-phenyl-3H-indole
- 5-Bromo-3-methyl-3-phenyl-3H-indole
Uniqueness
5-Chloro-3-methyl-3-phenyl-3H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 5th position and the phenyl group at the 3rd position significantly influences its reactivity and interaction with biological targets .
Eigenschaften
CAS-Nummer |
923037-20-1 |
|---|---|
Molekularformel |
C15H12ClN |
Molekulargewicht |
241.71 g/mol |
IUPAC-Name |
5-chloro-3-methyl-3-phenylindole |
InChI |
InChI=1S/C15H12ClN/c1-15(11-5-3-2-4-6-11)10-17-14-8-7-12(16)9-13(14)15/h2-10H,1H3 |
InChI-Schlüssel |
ISRYQBZDOGDQFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


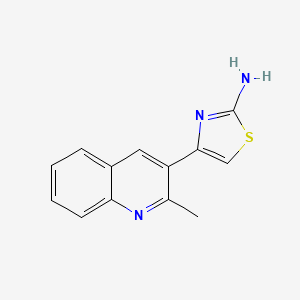
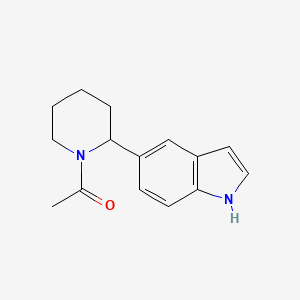

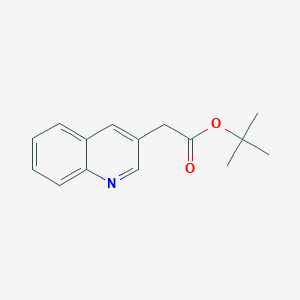
![4-[(1H-Indole-3-carbonyl)amino]butanoic acid](/img/structure/B11868557.png)
![Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]-](/img/structure/B11868558.png)
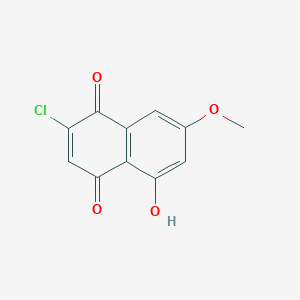

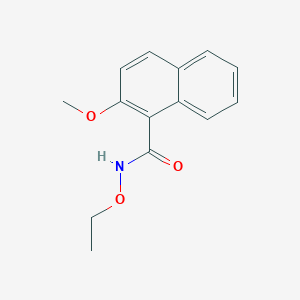
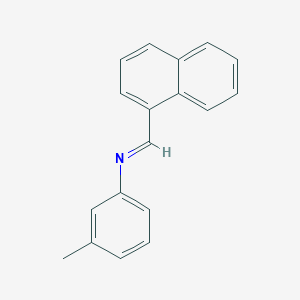
![Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B11868590.png)
![2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11868591.png)
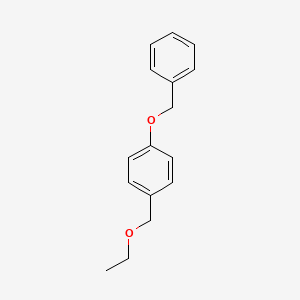
![Isoindolo[1,2-a]isoquinoline-8-carbonitrile](/img/structure/B11868607.png)
